cis- vs trans-4-Benzoylcyclohexane-1-carboxylic acid: Stereochemical Purity and Molecular Topology
The cis-isomer of 4-benzoylcyclohexane-1-carboxylic acid presents a defined stereochemical arrangement where the benzoyl and carboxyl groups occupy the same face of the cyclohexane ring, in contrast to the trans-isomer where these groups reside on opposite faces . This topological distinction yields quantifiable differences in molecular geometry and property predictions. The cis-isomer is commercially available at 95.0% purity (Fluorochem F201228), establishing a baseline procurement specification . While direct experimental comparative data between the cis- and trans-isomers in biological or functional assays are not identified in the accessible primary literature, the stereochemical divergence is fundamental: the cis configuration produces a 'bent' or 'U-shaped' molecular topography, whereas the trans configuration results in an extended, rod-like shape .
| Evidence Dimension | Stereochemical Configuration and Molecular Topology |
|---|---|
| Target Compound Data | cis-4-Benzoylcyclohexane-1-carboxylic acid: benzoyl and carboxyl groups on the same face of the cyclohexane ring; canonical SMILES: O=C(O)[C@H]1CC[C@@H](C(=O)C2=CC=CC=C2)CC1 |
| Comparator Or Baseline | trans-4-Benzoylcyclohexane-1-carboxylic acid: benzoyl and carboxyl groups on opposite faces |
| Quantified Difference | Diastereomeric relationship; distinct molecular shapes (cis: 'U-shaped'; trans: 'rod-shaped') |
| Conditions | Structural and stereochemical analysis based on reported SMILES notation and stereochemical descriptors |
Why This Matters
The cis configuration provides a unique three-dimensional scaffold for structure-activity relationship (SAR) studies, where the relative orientation of functional groups is critical for target binding; substitution with the trans-isomer would present an entirely different pharmacophore geometry.
